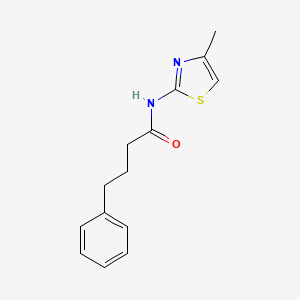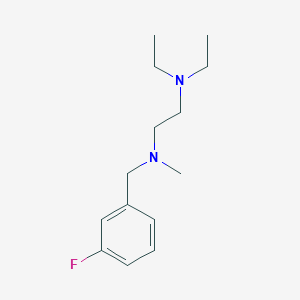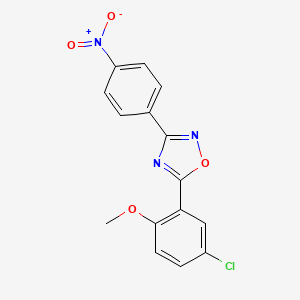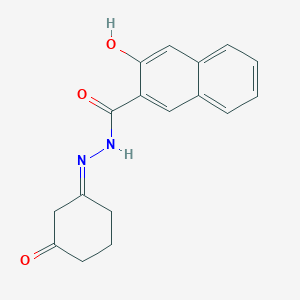
N,N'-bis(4-ethylphenyl)pentanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-bis(4-ethylphenyl)pentanediamide, also known as BEPD, is a compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is a member of the family of amides and is widely used in various fields of research, including medicinal chemistry, organic synthesis, and material science.
Wirkmechanismus
The mechanism of action of N,N'-bis(4-ethylphenyl)pentanediamide involves the inhibition of human neutrophil elastase, which is an enzyme that is responsible for the breakdown of elastin in the lungs. This compound binds to the active site of the enzyme, preventing it from breaking down elastin and reducing inflammation in the lungs.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation in the lungs and improve lung function in animal models of lung disease. This compound has also been found to exhibit antibacterial activity against various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N,N'-bis(4-ethylphenyl)pentanediamide is its potent inhibitory activity against human neutrophil elastase, making it a potential candidate for the development of new drugs for inflammatory diseases. However, the synthesis of this compound is complex and requires the use of hazardous chemicals, which can pose a risk to researchers.
Zukünftige Richtungen
There are several future directions for the research on N,N'-bis(4-ethylphenyl)pentanediamide. One potential direction is the development of new drugs based on this compound for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis. Another direction is the investigation of the antibacterial activity of this compound and its potential use as a new antibiotic. Further research is also needed to understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
N,N'-bis(4-ethylphenyl)pentanediamide can be synthesized using a variety of methods, including the reaction of 4-ethylbenzoyl chloride with 1,5-diaminopentane in the presence of a base. Another method involves the reaction of 4-ethylbenzoic acid with thionyl chloride followed by the reaction with 1,5-diaminopentane.
Wissenschaftliche Forschungsanwendungen
N,N'-bis(4-ethylphenyl)pentanediamide has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of human neutrophil elastase, which is an enzyme that plays a crucial role in various inflammatory diseases. This compound has also been found to exhibit antibacterial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
N,N'-bis(4-ethylphenyl)pentanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-3-16-8-12-18(13-9-16)22-20(24)6-5-7-21(25)23-19-14-10-17(4-2)11-15-19/h8-15H,3-7H2,1-2H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJALIEKPEYJDFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CCCC(=O)NC2=CC=C(C=C2)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5856181.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5856187.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5856202.png)
![3-methyl-8-[(2-methyl-2-propen-1-yl)thio]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5856206.png)

![4-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5856223.png)
![N'-(tert-butyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylurea](/img/structure/B5856227.png)

![5,5-dimethyl-2-({[(3-methylbutyl)amino]carbonyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5856234.png)

![6-ethyl-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5856252.png)


